molecular formula C28H28N6O3 B11634450 N-[2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl]benzamide

N-[2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl]benzamide

Cat. No.: B11634450
M. Wt: 496.6 g/mol
InChI Key: UJJPQEFXKVTYKJ-RDRPBHBLSA-N
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Description

N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a diethylamino group, a phenyl ring, and a hydrazinecarbonyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C28H28N6O3

Molecular Weight

496.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C28H28N6O3/c1-3-34(4-2)21-16-14-19(15-17-21)18-29-32-28(37)25(30-26(35)20-10-6-5-7-11-20)24-22-12-8-9-13-23(22)27(36)33-31-24/h5-18,25H,3-4H2,1-2H3,(H,30,35)(H,32,37)(H,33,36)/b29-18+

InChI Key

UJJPQEFXKVTYKJ-RDRPBHBLSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE typically involves the condensation of 4-(diethylamino)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, including purification steps such as recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

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